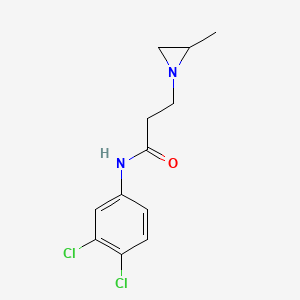
N-(3,4-Dichlorophenyl)-2-methyl-1-aziridinepropionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dichlorophenyl)-2-methyl-1-aziridinepropionamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group attached to an aziridine ring through a propionamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dichlorophenyl)-2-methyl-1-aziridinepropionamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and 2-methyl-1-aziridinepropionyl chloride.
Reaction Conditions: The 3,4-dichloroaniline is reacted with 2-methyl-1-aziridinepropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3,4-Dichlorophenyl)-2-methyl-1-aziridinepropionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aziridines or amides.
Applications De Recherche Scientifique
N-(3,4-Dichlorophenyl)-2-methyl-1-aziridinepropionamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of N-(3,4-Dichlorophenyl)-2-methyl-1-aziridinepropionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The aziridine ring is known for its reactivity, which allows it to form covalent bonds with nucleophilic sites on proteins or DNA, leading to biological activity.
Comparaison Avec Des Composés Similaires
- N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide
- N-(3,4-Dichlorophenyl)-2-methyl-1-aziridineacetamide
- N-(3,4-Dichlorophenyl)-2-methyl-1-aziridinebutyramide
Comparison: N-(3,4-Dichlorophenyl)-2-methyl-1-aziridinepropionamide is unique due to the presence of the propionamide linkage, which imparts distinct chemical and biological properties compared to its analogs
Propriétés
Numéro CAS |
99900-87-5 |
|---|---|
Formule moléculaire |
C12H14Cl2N2O |
Poids moléculaire |
273.15 g/mol |
Nom IUPAC |
N-(3,4-dichlorophenyl)-3-(2-methylaziridin-1-yl)propanamide |
InChI |
InChI=1S/C12H14Cl2N2O/c1-8-7-16(8)5-4-12(17)15-9-2-3-10(13)11(14)6-9/h2-3,6,8H,4-5,7H2,1H3,(H,15,17) |
Clé InChI |
BIGDCHHKPXJJOC-UHFFFAOYSA-N |
SMILES canonique |
CC1CN1CCC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


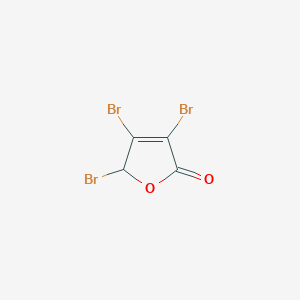

![5,5-Diethyl-2-[(propan-2-yl)oxy]dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14335694.png)
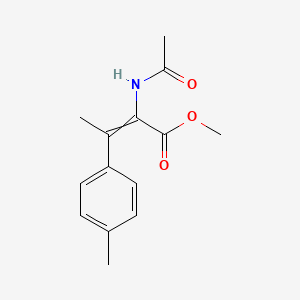

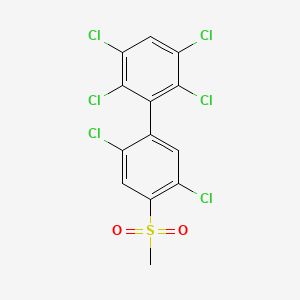
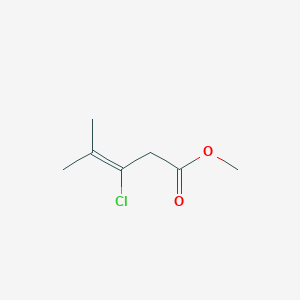
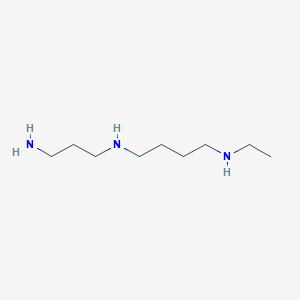
![Ethyl 1H-benzo[G]indole-3-carboxylate](/img/structure/B14335738.png)
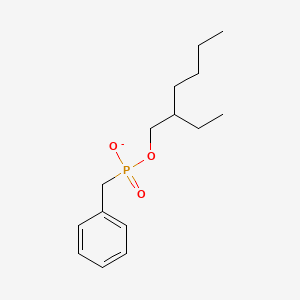
![[1,1'-Biphenyl]-2,2'-diol, 5-(2-propenyl)-5'-propyl-](/img/structure/B14335749.png)
![(5E)-5-({4-[Butyl(ethyl)amino]-2-methylphenyl}imino)quinolin-8(5H)-one](/img/structure/B14335752.png)
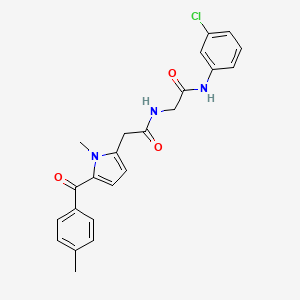
![8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B14335775.png)
